N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. This compound is classified under the category of sulfonamides, which are known for their antibacterial properties and are utilized in various medicinal applications. The compound's chemical formula is C15H20N4O2S, and it has a molecular weight of 349.4 g/mol, with the CAS number 2330514-37-7 .
The synthesis of N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide typically involves several key steps:
Technical details regarding specific reaction conditions, yields, and purification methods can vary based on the laboratory protocols used.
The molecular structure of N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide includes:
The compound's structure can be represented by its InChI string: InChI=1S/C15H20N4O2S/c1-10(2)11-5-3-4-9(12(11)19)17-15(20)18(13(16)14(17)8)6/h3-5H,6-8H2,1-2H3
.
N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide can undergo various chemical reactions:
Each of these reactions can be tailored to modify the compound for specific research applications.
The mechanism of action for N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide primarily relates to its interaction with biological targets:
Data supporting these mechanisms often come from biological assays that assess the compound's efficacy against various bacterial strains.
The physical and chemical properties of N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide include:
These properties are crucial for determining the compound's suitability for various applications in research and pharmaceuticals.
N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide has several scientific uses:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5